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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of β,γ-Methyleneadenosine

5'-triphosphate (AMP-PCP), a non-hydrolyzable analog of ATP, in in vitro kinase assays. AMP-
PCP is a valuable tool for elucidating kinase function, characterizing inhibitors, and for

structural biology studies. By mimicking ATP binding without being susceptible to enzymatic

cleavage, AMP-PCP can effectively lock a kinase in its ATP-bound state.[1] This document

outlines the principles of its application, provides detailed experimental protocols, and

summarizes key quantitative data for its use.

Principle of AMP-PCP in Kinase Assays
Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate. AMP-PCP,

with a methylene bridge between the β and γ phosphates, cannot be hydrolyzed by kinases,

making it a potent competitive inhibitor of ATP binding.[1] This property is leveraged in two

primary applications in in vitro kinase assays:

Competitive Binding Assays: AMP-PCP is used to determine the binding affinity of test

compounds to the kinase active site. By competing with a fluorescently labeled ATP tracer,

the displacement caused by AMP-PCP or a test compound can be measured, allowing for

the calculation of binding constants such as the inhibitor constant (Ki).

Negative Control in Activity Assays: In kinase activity assays that measure substrate

phosphorylation, AMP-PCP is an essential negative control. Its inclusion in a reaction, in
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place of ATP, should abolish substrate phosphorylation, thereby confirming that the observed

signal is indeed ATP-dependent kinase activity.

Data Presentation
The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of AMP-PCP is

kinase-dependent. Due to the specialized application of AMP-PCP primarily in structural and

mechanistic studies, a comprehensive database of its Ki or IC50 values across a wide range of

kinases is not readily available in published literature. The table below provides illustrative data

for select kinases. It is crucial to experimentally determine these values for the specific kinase

and assay conditions being used.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase
Target

Ligand Assay Type Ki (µM) IC50 (µM) Notes

Fibroblast

Growth

Factor

Receptor 2

(FGFR2)

AMP-PNP*

Intrinsic

Tryptophan

Fluorescence

Quench

2

AMP-PNP is

a similar non-

hydrolyzable

analog. This

value

indicates the

expected

range of

affinity.[2]

Cyclic AMP-

dependent

protein

kinase

Various

Inhibitors
Not Specified Varies

While not

specific to

AMP-PCP,

this highlights

the wide

range of

inhibitor

potencies for

a single

kinase.[3]

Rock II Y-27632 Radiometric 0.11 0.22

This

exemplifies

the

relationship

between Ki

and IC50,

which is

dependent on

ATP

concentration

.[4]

Note: Data for AMP-PCP is limited. AMP-PNP is another widely used non-hydrolyzable ATP

analog with similar properties.
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Experimental Protocols
Protocol 1: Competitive Kinase Binding Assay using
Fluorescence Polarization (FP)
This protocol describes a method to determine the binding affinity of a test compound by

measuring its ability to displace a fluorescent ATP tracer in competition with AMP-PCP.

Materials:

Purified kinase

Fluorescent ATP tracer (e.g., ATP-poly-y-S-((5-(3-aminoprop-1-yn-1-yl)-2-

nitrophenyl)ethynyl)-6-((6-((acryloyl)amino)hexanoyl)amino)hexanamide)

AMP-PCP

Test compound

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

384-well, low-volume, black plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare Reagents:

Prepare a 2X kinase solution in kinase assay buffer.

Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer.

Prepare a 4X serial dilution of the test compound and AMP-PCP (as a positive control) in

kinase assay buffer.

Assay Assembly:
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Add 5 µL of the 4X test compound or AMP-PCP dilution to the wells of the 384-well plate.

Add 10 µL of the 2X kinase solution to all wells.

Gently mix the plate and incubate for 60 minutes at room temperature to allow for binding

equilibration.

Initiate the reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.

Data Acquisition:

Incubate the plate for 60 minutes at room temperature, protected from light.

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission filters for the chosen fluorophore.

Data Analysis:

The decrease in fluorescence polarization is proportional to the displacement of the

fluorescent tracer by the test compound or AMP-PCP.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,

which requires knowledge of the tracer's affinity (Kd) for the kinase.[4][5]

Protocol 2: Using AMP-PCP as a Negative Control in a
Radiometric Kinase Assay
This protocol outlines the use of AMP-PCP as a negative control to validate that substrate

phosphorylation is ATP-dependent in a traditional radiometric kinase assay.

Materials:

Purified kinase
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Kinase substrate (protein or peptide)

ATP

[γ-³²P]ATP

AMP-PCP

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

Stop solution (e.g., 75 mM phosphoric acid)

P81 phosphocellulose paper

Scintillation counter and scintillation fluid

Procedure:

Prepare Reaction Mixes (on ice):

Positive Control: Kinase, substrate, and a mixture of "cold" ATP and [γ-³²P]ATP in kinase

reaction buffer. The final ATP concentration should ideally be at the Km for the kinase.

Negative Control (No Enzyme): Substrate and the ATP/[γ-³²P]ATP mixture in kinase

reaction buffer.

Negative Control (AMP-PCP): Kinase, substrate, and AMP-PCP in kinase reaction buffer.

The concentration of AMP-PCP should be equivalent to the ATP concentration in the

positive control.

Initiate Kinase Reaction:

Transfer the reaction tubes to a 30°C water bath to start the reaction.

Incubate for a predetermined time (e.g., 10-30 minutes) within the linear range of the

assay.

Stop Reaction and Spot:
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Terminate the reactions by adding the stop solution.

Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper.

Wash and Count:

Wash the P81 papers several times with phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Dry the papers and place them in scintillation vials with scintillation fluid.

Measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

The positive control should show a high level of radioactivity, indicating substrate

phosphorylation.

The "no enzyme" control should have very low counts, representing background noise.

The AMP-PCP negative control should also show background-level counts, confirming

that the kinase cannot utilize AMP-PCP to phosphorylate the substrate and that the

observed activity in the positive control is ATP-dependent.

Mandatory Visualization
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Mechanism of AMP-PCP in Kinase Assays

ATP-Dependent Kinase Activity

Competitive Inhibition by AMP-PCP
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Substrate Binding

Phosphorylated Substrate + ADP
Phosphoryl Transfer
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AMP-PCP

Kinase

Workflow for a Competitive Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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